molecular formula C7H7Cl2N3O B13957994 Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide CAS No. 57803-52-8

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide

Cat. No.: B13957994
CAS No.: 57803-52-8
M. Wt: 220.05 g/mol
InChI Key: LBIXEEKFDDQZKB-UHFFFAOYSA-N
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Description

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isonicotinic acid, which is a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,6-dichloroisonicotinic acid and methylhydrazine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted isonicotinic acid derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.

    2,6-dichloroisonicotinic acid: Used as a plant resistance inducer.

    Nicotinic acid derivatives: Various derivatives with different biological activities.

Uniqueness

Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is unique due to its dual role in both plant protection and potential antimicrobial applications. Its specific structure allows it to interact with different biological systems, making it a versatile compound in scientific research.

Properties

CAS No.

57803-52-8

Molecular Formula

C7H7Cl2N3O

Molecular Weight

220.05 g/mol

IUPAC Name

2,6-dichloro-N-methylpyridine-4-carbohydrazide

InChI

InChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3

InChI Key

LBIXEEKFDDQZKB-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N

Origin of Product

United States

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